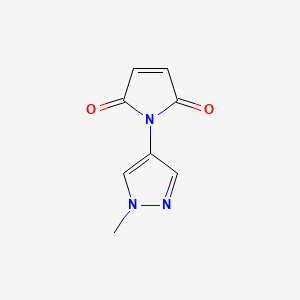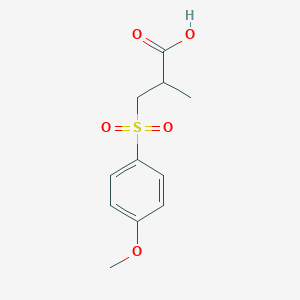
N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide
Übersicht
Beschreibung
The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and natural products . Piperidines serve as key precursors for the synthesis of many drug molecules .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on its exact structure and the functional groups present. Piperidines generally participate in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
PET Imaging in Neuroinflammation
A compound similar to the one , used as a PET agent for imaging IRAK4 enzyme in neuroinflammation, was synthesized and exhibited high radiochemical yield and purity (Wang et al., 2018).
Allosteric Modulation of CB1 Receptor
Another study explored indole-2-carboxamides for their allosteric modulation of the cannabinoid type 1 receptor (CB1), identifying structural requirements for this modulation and discovering potent CB1 allosteric modulators (Khurana et al., 2014).
Synthesis of HIOC for Neuronal Activation
The synthesis of HIOC, a potent activator of the TrkB receptor in mammalian neurons, was reported, highlighting its potential therapeutic uses (Setterholm et al., 2015).
NMDA Receptor Antagonists
A study identified derivatives of indole-2-carboxamides as potent NR2B subunit-selective antagonists of the NMDA receptor, useful in pain management (Borza et al., 2007).
PET Tracer for Cancer Tyrosine Kinase Imaging
A compound structurally related to the query compound was synthesized for use as a PET tracer in imaging cancer tyrosine kinase, showing potential in cancer diagnostics (Wang et al., 2005).
Cholinesterase and Monoamine Oxidase Dual Inhibitor
Indole derivatives, closely related to the compound , were synthesized and identified as dual inhibitors of cholinesterase and monoamine oxidase, suggesting potential in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Cannabinoid Receptor Activity
A study reported the identification of cannabimimetic indazole and indole derivatives with high affinity for cannabinoid CB1 and CB2 receptors (Qian et al., 2015).
DNA Binding and Cytotoxicity
Research on DNA-threading bis(9-aminoacridine-4-carboxamides) including ethylpiperidino and N-methylpiperidin-4-yl sidechains showed their potential in binding to DNA and cytotoxicity towards human leukaemic cells (He et al., 2008).
Negative Allosteric Modulation of the Dopamine D2 Receptor
A study discovered negative allosteric modulators of the dopamine D2 receptor, with the potential for treating psychiatric disorders (Mistry et al., 2015).
Aminocarbonylation using Alkoxycarbonylpiperidines
Research on the aminocarbonylation of iodobenzene and iodoalkenes using alkoxycarbonylpiperidines demonstrated a potential method for synthesizing carboxamides and ketocarboxamides (Takács et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-N-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-3-20-10-8-14(9-11-20)19(2)17(21)16-12-13-6-4-5-7-15(13)18-16/h13-16,18H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSHRDJOGQTWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)C2CC3CCCCC3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1418892.png)
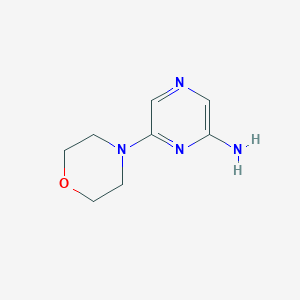
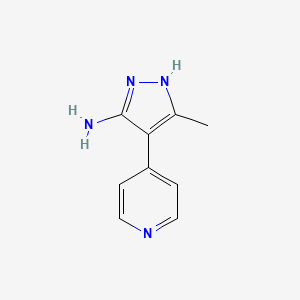
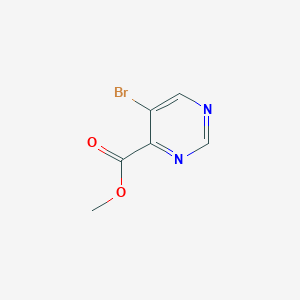
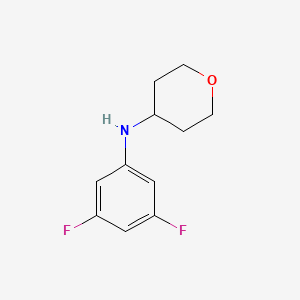
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
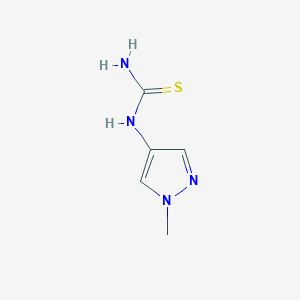
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)
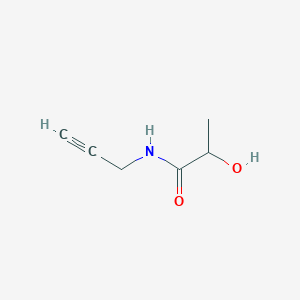
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
